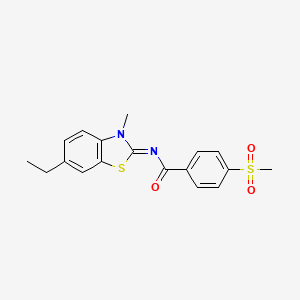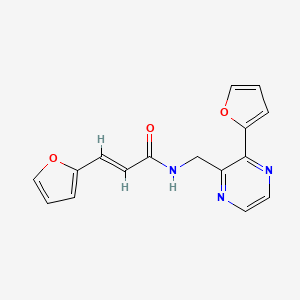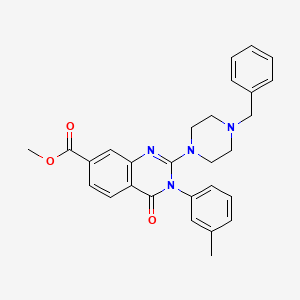
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzylpiperazine and m-tolyl groups would likely contribute to the overall lipophilicity of the molecule, which could influence its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could make the compound more polar, while the benzylpiperazine and m-tolyl groups could increase its lipophilicity .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s structure suggests potential efficacy in combating microbial infections. Pyrazoline derivatives, which share a similar heterocyclic chemical structure, have been reported to exhibit significant antibacterial properties . This implies that our compound could be synthesized and tested against various bacterial strains to assess its effectiveness as an antimicrobial agent.
Antifungal Applications
Similar to its antibacterial potential, the compound may also possess antifungal properties. The presence of a benzylpiperazine moiety within its structure is indicative of possible use in treating fungal infections, as related compounds have shown such activity .
Antiparasitic Uses
Compounds with a dihydroquinazoline structure have been explored for their antiparasitic effects. This particular compound could be investigated for its ability to inhibit the growth or reproduction of parasites, offering a new avenue for antiparasitic drug development .
Anti-inflammatory and Antidepressant Effects
The benzylpiperazine component of the compound is known to contribute to anti-inflammatory and antidepressant effects. Research on similar compounds has demonstrated their potential in reducing inflammation and alleviating symptoms of depression .
Anticonvulsant Properties
Research on pyrazoline derivatives has shown that they can act as anticonvulsants. This compound, with its unique structure, might be a candidate for the development of new anticonvulsant medications, particularly for patients who are resistant to current treatments .
Antioxidant and Antitumor Activities
The compound’s molecular framework suggests it could serve as an antioxidant, helping to neutralize free radicals and reactive oxygen species (ROS) that contribute to cellular damage and disease development. Additionally, its potential antitumor activities could be explored, especially considering the growing interest in novel cancer therapies .
Propriétés
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-(3-methylphenyl)-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)32-26(33)24-12-11-22(27(34)35-2)18-25(24)29-28(32)31-15-13-30(14-16-31)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLICELTNMLQQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-benzylpiperazin-1-yl)-4-oxo-3-(m-tolyl)-3,4-dihydroquinazoline-7-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

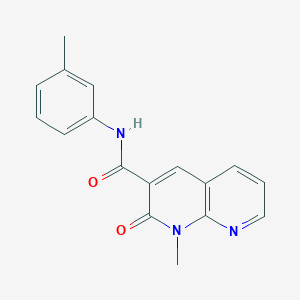
![2-Cyclopropyl-4-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B3011436.png)

![1-Cyclopentyl-3-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3011440.png)
![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)
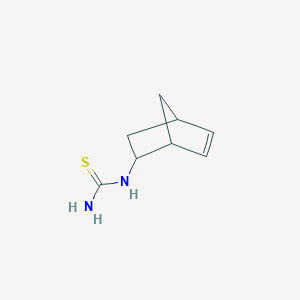

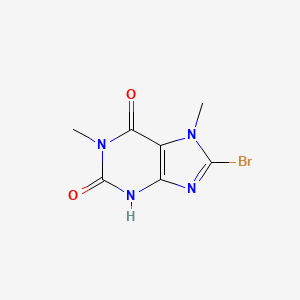

![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
